molecular formula C7H6N2O4 B1589157 6-Methyl-4-nitropicolinic acid CAS No. 30235-16-6

6-Methyl-4-nitropicolinic acid

Cat. No.: B1589157
CAS No.: 30235-16-6
M. Wt: 182.13 g/mol
InChI Key: ZTEYOLHGMGAMGQ-UHFFFAOYSA-N
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Description

6-Methyl-4-nitropicolinic acid is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to a pyridine ring, which is further substituted with a methyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-nitropicolinic acid typically involves the nitration of 6-methylpyridine-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{6-Methylpyridine-2-carboxylic acid} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methyl group may be oxidized to a carboxylic acid group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

    Oxidation: this compound can be converted to 6-carboxy-4-nitropicolinic acid.

    Reduction: The reduction of the nitro group yields 6-Methyl-4-aminopicolinic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-4-nitropicolinic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitroaromatic compounds.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-4-nitropicolinic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzymatic activities and disruption of metabolic pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids.

Comparison with Similar Compounds

    4-Nitropicolinic acid: Similar structure but lacks the methyl group at the 6th position.

    6-Methylpicolinic acid: Similar structure but lacks the nitro group at the 4th position.

    4-Nitrobenzoic acid: Contains a nitro group on a benzene ring instead of a pyridine ring.

Uniqueness: 6-Methyl-4-nitropicolinic acid is unique due to the presence of both a nitro group and a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

6-methyl-4-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-4-2-5(9(12)13)3-6(8-4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEYOLHGMGAMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460830
Record name 6-methyl-4-nitropicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30235-16-6
Record name 6-methyl-4-nitropicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-4-nitropyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 10.9 g (66.8 mmol) of 6-Methyl-4-nitro-pyridine-2-carbonitrile in 60 ml of 90% sulfuric acid was heated at 120° C. for 2 h and then allowed to cool to room temperature. A solution of 12.2 g (69.0 mmol, 2.65 equiv.) of sodium nitrite in 22 ml of water was added dropwise over a period of 30 min maintaining the temperature between 12-15° C. The reaction was stirred for 30 min at room temperature and then for 1 h at 80° C. The solution was allowed to cool to room temperature and poured onto 150 g of crushed ice. After stirring the yellow solution for 10 min, 200 ml of water were added whereby precipitation occurs. The product is filtered, washed with a small amount of water and dried in vaccuo to yield the title compound as a light yellow crystalline solid (11.2 g, 92%), MS (ISP): m/e=183.1 (M+H)+.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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